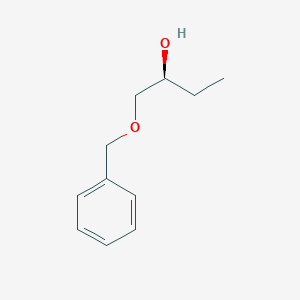

(S)-1-(benzyloxy)butan-2-ol

Description

BenchChem offers high-quality (S)-1-(benzyloxy)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(benzyloxy)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2S)-1-phenylmethoxybutan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m0/s1 |

InChI Key |

ZBNXMTHJYVSJGZ-NSHDSACASA-N |

Isomeric SMILES |

CC[C@@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-1-(Benzyloxy)butan-2-ol

Introduction

(S)-1-(Benzyloxy)butan-2-ol is a valuable chiral building block in modern organic synthesis. Its structural motif, featuring a vicinal diol with one alcohol protected as a benzyl ether and a defined stereocenter, makes it a versatile intermediate for the synthesis of complex, high-value molecules, including pharmaceuticals and natural products.[1][] The precise installation of the (S)-stereocenter is critical, as the biological activity of the final target molecule is often contingent on its absolute stereochemistry.

This guide provides an in-depth analysis of the primary synthetic strategies for accessing this enantiomerically pure compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights into the practical application of these methods. The discussion is structured around three core, industrially relevant approaches: Chiral Pool Synthesis, Asymmetric Catalysis, and Biocatalytic Kinetic Resolution. Each pathway will be evaluated for its efficiency, scalability, and control of stereochemistry.

Pathway 1: Chiral Pool Synthesis via (S)-2-Aminobutanol

The chiral pool approach leverages naturally occurring, inexpensive, and enantiomerically pure starting materials. (S)-2-Aminobutanol, which can be sourced from L-threonine or (S)-2-aminobutyric acid, serves as an excellent precursor, embedding the required stereocenter from the outset.[3][4]

Causality and Strategic Rationale

This pathway is predicated on the stereospecific conversion of the amine functionality into a hydroxyl group. The key transformation is a diazotization reaction followed by an intramolecular SN2 cyclization to form a chiral epoxide. This process occurs with retention of configuration at the stereocenter, a crucial mechanistic feature. The subsequent nucleophilic opening of the epoxide with a benzyl oxide source proceeds with high regioselectivity, yielding the target molecule. This strategy is atom-economical and avoids the need for chiral catalysts or resolutions, directly translating the stereochemical integrity of the starting material to the product.

Experimental Protocol: Two-Step Synthesis from (S)-2-Aminobutanol

-

Step 1: Stereospecific Formation of (S)-2,3-Epoxybutane.

-

To a cooled (0 °C) aqueous solution of sodium nitrite (1.1 eq.), (S)-2-aminobutanol (1.0 eq.) is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is slowly acidified with dilute sulfuric acid, ensuring the temperature does not exceed 10 °C. The formation of nitrous acid in situ leads to the diazotization of the primary amine.

-

The intermediate diazonium salt is unstable and undergoes a concerted, intramolecular SN2 reaction. The neighboring hydroxyl group acts as an internal nucleophile, displacing the diazonium group to form (S)-2,3-epoxybutane with retention of configuration.

-

The volatile epoxide can be isolated by distillation or used directly in the next step.

-

-

Step 2: Regioselective Ring-Opening of the Epoxide.

-

Benzyl alcohol (2.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF), and sodium hydride (NaH, 1.2 eq.) is added portionwise at 0 °C to form sodium benzoxide.

-

A solution of (S)-2,3-epoxybutane (1.0 eq.) in THF is added dropwise to the sodium benzoxide solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The benzoxide anion acts as a nucleophile, attacking the less sterically hindered C1 carbon of the epoxide.

-

The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

Purification by column chromatography on silica gel yields (S)-1-(benzyloxy)butan-2-ol.

-

Data Summary

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |

| 1 | (S)-2-Aminobutanol → (S)-2,3-Epoxybutane | 75-85% | >99% |

| 2 | Epoxide Ring Opening | 80-90% | >99% (no racemization) |

Synthesis Pathway Diagram

Sources

Physicochemical properties of (S)-1-(benzyloxy)butan-2-ol

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(benzyloxy)butan-2-ol

Introduction

(S)-1-(benzyloxy)butan-2-ol is a chiral alcohol of significant interest to the fields of organic synthesis and pharmaceutical development. Its structure incorporates two key features that define its utility: a stereochemically defined secondary alcohol at the C2 position and a benzyl ether at the C1 position. The (S)-configuration at the chiral center makes it a valuable building block for asymmetric synthesis, where precise three-dimensional control is paramount for biological activity.[1][2] Furthermore, the benzyloxy group serves as a robust and versatile protecting group for the primary alcohol, which can be selectively removed under mild hydrogenolysis conditions, preventing unwanted side reactions during multi-step syntheses.[1]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of (S)-1-(benzyloxy)butan-2-ol. It moves beyond a simple data sheet to offer insights into the structural basis for these properties, detailed protocols for their characterization, and an understanding of the molecule's synthetic relevance.

Chemical Identity and Structural Analysis

The foundation of understanding a molecule's properties lies in its precise chemical identity and three-dimensional structure.

| Identifier | Value |

| IUPAC Name | (2S)-1-(phenylmethoxy)butan-2-ol[1] |

| Molecular Formula | C₁₁H₁₆O₂[1] |

| Molecular Weight | 180.24 g/mol [1] |

| CAS Number | Not explicitly available in search results; requires specific database lookup. |

| InChI Key | Specific key for the (S)-enantiomer not found; related isomers exist. |

Structural Composition: (S)-1-(benzyloxy)butan-2-ol is built upon a four-carbon butane backbone. Its functionality is defined by:

-

A hydroxyl (-OH) group at the C2 position, making it a secondary alcohol. This group is a hydrogen bond donor and acceptor, significantly influencing properties like boiling point and solubility.

-

A benzyloxy (-OCH₂C₆H₅) group at the C1 position. This bulky, largely nonpolar group acts as a protective shield for a primary alcohol precursor and heavily influences the molecule's solubility profile and chromatographic behavior.

-

A chiral center at the C2 carbon. The "S" designation (from the Latin sinister, for left) describes the specific spatial arrangement of the substituents around this carbon. This stereochemistry is critical for its application in enantioselective reactions and for its specific interactions with biological targets.[1]

Physicochemical Properties

The interplay between the molecule's functional groups and overall structure dictates its physical properties.

| Property | Value / Description | Rationale |

| Appearance | Colorless to slightly yellow liquid.[3][4] | Based on analogous compounds like 4-benzyloxy-1-butanol. |

| Boiling Point | Estimated > 200 °C at atmospheric pressure. | The presence of the hydroxyl group allows for hydrogen bonding, elevating the boiling point above non-alcoholic analogues. The high molecular weight and large phenyl ring contribute to strong van der Waals forces. For comparison, butan-2-ol boils at approximately 99.5 °C[5], while the larger 4-benzyloxy-1-butanol boils at 261-265 °C.[3] |

| Density | Estimated ~1.0 g/mL. | Analogous compounds like 4-benzyloxy-1-butanol have a density of ~0.991-1.025 g/mL.[3][6] |

| Solubility | Practically insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane, ethyl acetate).[3][4] | The polar hydroxyl group offers some affinity for water, but this is overcome by the large, nonpolar benzyloxy group and the butyl chain. This dual nature makes it highly soluble in moderately polar to nonpolar organic solvents. |

| Optical Rotation | [α]ᴅ > 0 | The (S)-enantiomer is expected to be dextrorotatory (rotates plane-polarized light to the right), though the exact value requires experimental determination. Its enantiomer, the (R)-form, would exhibit a negative rotation of equal magnitude.[1] |

Spectroscopic and Analytical Characterization

Elucidating and confirming the structure and purity of (S)-1-(benzyloxy)butan-2-ol relies on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (C₆H₅): A multiplet around δ 7.2-7.4 ppm, integrating to 5H.

-

Benzylic Protons (Ar-CH₂-O): A singlet or a pair of doublets (if diastereotopic) around δ 4.5 ppm, integrating to 2H.

-

Methine Proton (CH-OH): A multiplet around δ 3.7-3.9 ppm, integrating to 1H. Its position is adjacent to the chiral center and the hydroxyl group.

-

Methylene Protons (-O-CH₂-CH): Diastereotopic protons adjacent to the stereocenter, appearing as complex multiplets around δ 3.3-3.5 ppm, integrating to 2H.

-

Methylene Protons (-CH-CH₂-CH₃): A multiplet around δ 1.4-1.6 ppm, integrating to 2H.

-

Methyl Protons (-CH₃): A triplet around δ 0.9 ppm, integrating to 3H.

-

Hydroxyl Proton (-OH): A broad singlet, variable in chemical shift (typically δ 1.5-3.0 ppm), which disappears upon D₂O exchange.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.

-

Aromatic Carbons: 4 signals between δ 127-138 ppm.

-

Benzylic Carbon (Ar-CH₂): ~δ 73 ppm.

-

Oxygen-bearing Carbons (CH-OH and CH₂-O): 2 signals between δ 70-75 ppm.

-

Aliphatic Carbons (CH₂ and CH₃): 2 signals between δ 10-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.[7]

-

C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[7]

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic ring.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and characteristic absorptions around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption in the fingerprint region, around 1050–1150 cm⁻¹, indicative of the C-O bonds in the alcohol and ether.[7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 180.24). This peak may be weak due to the molecule's propensity to fragment.

-

Key Fragments:

-

m/z 91: A very common and often base peak, corresponding to the stable benzyl cation ([C₇H₇]⁺), which can rearrange to the even more stable tropylium cation.

-

[M-H₂O]⁺: Loss of water from the alcohol, resulting in a peak at m/z 162.

-

Alpha-Cleavage: Fragmentation adjacent to the oxygen atoms. Cleavage between C1 and C2 would yield a fragment of [CH₂(OCH₂Ph)]⁺. Cleavage between C2 and C3 would lead to other characteristic fragments.

-

Experimental Protocols

The following protocols outline standardized methods for characterizing (S)-1-(benzyloxy)butan-2-ol.

Protocol 4.1: Workflow for Chiral Purity Analysis via HPLC

Determining the enantiomeric excess (%ee) is critical for any application involving chiral molecules. This workflow ensures a robust and reproducible measurement.

Causality: The choice of a chiral stationary phase (CSP) is the central principle. The CSP contains a chiral selector that diastereomerically interacts with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. A UV detector is suitable as the benzyl group provides a strong chromophore.

Caption: Synthetic Utility of Benzyl Protection.

Conclusion

(S)-1-(benzyloxy)butan-2-ol is a synthetically valuable chiral building block whose physicochemical properties are a direct consequence of its unique structural features. Its high boiling point, characteristic solubility profile, and distinct spectroscopic signatures are governed by the interplay of its chiral secondary alcohol, the bulky benzyloxy protecting group, and the aliphatic backbone. A thorough understanding of these properties, verified through robust analytical protocols, is essential for its effective use in the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries.

References

-

ChemBK. (2024). 4-Benzyloxy-1-butanol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Boiling points of Butan-2-ol and Butan-1-ol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Butanol (FDB003382). Retrieved from [Link]

-

ResearchGate. (n.d.). l-tartrate to S-2-amino-1-butanol by Using Bipolar Membrane Electrodialysis for Post-treatment of Direct Enantioseparation. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.

-

SpectraBase. (n.d.). 2-Butanol, 3-benzyloxy-. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-3-(Benzyloxy)butan-2-OL. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxy-1-butanol. Retrieved from [Link]

- Google Patents. (n.d.). CN111056918A - Preparation method of (S) -1,2, 4-butanetriol.

-

PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Retrieved from [Link]

-

Sci-Hub. (1986). 2-Benzyloxybutanal and (S)-3-Benzyloxy-2-Pentanone From 2-Deoxy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

Sources

- 1. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. CAS 4541-14-4: 4-Benzyloxybutanol | CymitQuimica [cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-Benzyloxy-1-butanol 97 4541-14-4 [sigmaaldrich.com]

- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Structural Analysis of (S)-1-(benzyloxy)butan-2-ol

Abstract

(S)-1-(benzyloxy)butan-2-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility as a precursor in asymmetric synthesis demands rigorous and unambiguous structural characterization to ensure stereochemical integrity and purity. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of (S)-1-(benzyloxy)butan-2-ol. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC). The narrative moves beyond procedural descriptions to elaborate on the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of chiral molecules.

Introduction: The Significance of (S)-1-(benzyloxy)butan-2-ol

Optically pure alcohols are fundamental building blocks in the synthesis of complex, biologically active molecules, particularly pharmaceuticals.[1] (S)-1-(benzyloxy)butan-2-ol, with its defined stereocenter at the C2 position, serves as a valuable chiral synthon. The benzyloxy group is a common pharmacophore and a versatile protecting group for alcohols, which can be selectively removed under mild hydrogenolysis conditions.[2][3][4] The presence of this functionality in numerous drug candidates, including neuroprotective agents, underscores the importance of its precursors.[5]

The absolute configuration and enantiomeric purity of such chiral intermediates are critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a multi-faceted analytical approach is not merely recommended but essential for validating the structural and stereochemical fidelity of (S)-1-(benzyloxy)butan-2-ol before its incorporation into drug development pipelines.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule's properties is the first step in any analytical endeavor. The key attributes of (S)-1-(benzyloxy)butan-2-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(phenylmethoxy)butan-2-ol | [2] |

| Molecular Formula | C₁₁H₁₆O₂ | [2] |

| Molecular Weight | 180.24 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Key Functional Groups | Hydroxyl (-OH), Ether (-O-), Phenyl (C₆H₅) | N/A |

| Chiral Center | C2 (S-configuration) | [2] |

The Analytical Workflow: An Integrated Approach

A single analytical technique is insufficient for complete structural verification. We advocate for an integrated workflow where data from orthogonal methods are synthesized to build a conclusive structural proof.

Caption: Integrated workflow for the structural analysis of (S)-1-(benzyloxy)butan-2-ol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (S)-1-(benzyloxy)butan-2-ol, a suite of NMR experiments is required.

Causality of Experimental Choices:

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their multiplicity (neighboring protons), allowing for the initial assignment of the butane chain, benzyloxy group, and hydroxyl proton.

-

¹³C NMR: Reveals the number of unique carbon environments and their hybridization (sp³, sp², etc.), confirming the 11 carbons in the structure.

-

COSY (Correlation Spectroscopy): A 2D experiment that establishes ¹H-¹H coupling correlations. This is crucial for tracing the connectivity of the butane backbone, from the methyl group (C4) to the methylene group adjacent to the ether oxygen (C1).

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. This definitively links each proton signal to its corresponding carbon, validating the assignments made from 1D spectra.

Expected NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| CH ₃ (C4) | ~0.95 | ~10.0 | Triplet |

| CH ₂ (C3) | ~1.50 | ~28.0 | Multiplet |

| CH (OH) (C2) | ~3.80 | ~72.0 | Multiplet |

| OH | Variable (e.g., ~2.0-2.5) | N/A | Broad singlet |

| CH ₂(OBn) (C1) | ~3.45 & ~3.60 | ~75.0 | Diastereotopic protons, Multiplets |

| O-CH ₂-Ph | ~4.55 | ~73.5 | Singlet |

| Ar-H (Phenyl) | ~7.25-7.40 | ~127.5-128.5, ~138.0 | Multiplets |

Confirming Absolute Stereochemistry with Chiral Derivatizing Agents (CDAs):

Standard NMR cannot distinguish between enantiomers.[8] To confirm the 'S' configuration, the alcohol can be derivatized with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl) or (-)-menthyloxyacetic acid.[9][10] This reaction converts the enantiomeric mixture (if any) into a mixture of diastereomers, which are distinguishable by NMR.

Caption: Principle of chiral derivatization for NMR-based stereochemical analysis.

By analyzing the differential chemical shifts of the protons adjacent to the newly formed ester in the ¹H NMR spectrum (or the trifluoromethyl group in the ¹⁹F NMR spectrum if using MTPA), the absolute configuration can be unequivocally determined.[11][12]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis. Both electron ionization (EI) for fragmentation and soft ionization techniques like electrospray ionization (ESI) for clear molecular ion determination are valuable.

Causality of Fragmentation: The fragmentation pattern is a direct consequence of the molecule's structure. The weakest bonds and the most stable resulting fragments dictate the observed ions. For (S)-1-(benzyloxy)butan-2-ol, the ether and alcohol functionalities are key drivers of fragmentation.[13][14]

Key Expected Fragmentation Pathways:

Caption: Major predicted mass spectrometry fragmentation pathways for the target molecule.

-

Molecular Ion (M⁺˙): An ion at m/z = 180 confirms the molecular formula. This may be weak or absent in EI but should be prominent in ESI.

-

Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the formation of the highly stable tropylium ion at m/z = 91 . This is often the base peak.

-

Alpha (α) Cleavage: The bond between C2 and C3 can break, leading to a resonance-stabilized ion. Cleavage of the C2-C3 bond results in a fragment at m/z = 135 .[13][15]

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion can produce a peak at m/z = 162 .[14][16]

Chromatographic Separation for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR with a CDA can determine absolute configuration, chiral HPLC is the gold standard for quantifying enantiomeric purity (or enantiomeric excess, e.e.).

Causality of Separation: The core principle is the use of a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.[17][18] For alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[17]

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a logical starting point.

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v) is typically used. The ratio must be optimized to achieve baseline resolution.[17] Degas the mobile phase thoroughly.

-

-

Sample Preparation:

-

Accurately prepare a solution of (S)-1-(benzyloxy)butan-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm (due to the phenyl group).

-

Injection Volume: 10 µL.

-

-

Data Interpretation:

-

Inject a racemic standard (a 50:50 mixture of R and S enantiomers) to determine the retention times of both peaks.

-

Inject the sample of interest. An enantiomerically pure sample should exhibit a single peak corresponding to the retention time of the (S)-enantiomer.

-

The enantiomeric excess (% e.e.) is calculated using the areas of the two peaks (A_S and A_R): % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100

-

Conclusion

The structural analysis of (S)-1-(benzyloxy)butan-2-ol is a case study in the necessity of a rigorous, multi-technique approach in modern chemical and pharmaceutical science. NMR spectroscopy (¹H, ¹³C, COSY, HSQC) elucidates the molecular framework and connectivity. Mass spectrometry confirms the molecular weight and provides diagnostic fragmentation patterns characteristic of the benzyl ether and secondary alcohol moieties. Finally, chiral HPLC provides the definitive, quantitative measure of enantiomeric purity. When the data from these orthogonal techniques are integrated, they form a self-validating system that provides an unambiguous and trustworthy confirmation of the molecule's identity, purity, and absolute stereochemistry, ensuring its suitability for high-stakes applications in drug development.

References

-

NIST. (n.d.).(S)-butan-2-ol . NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.).Mass spectrum of butan-2-ol . Available at: [Link]

-

PubChem. (n.d.).(+)-2-Butanol . National Center for Biotechnology Information. Available at: [Link]

-

Beilstein Journals. (2011).Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2023).l-tartrate to S-2-amino-1-butanol by Using Bipolar Membrane Electrodialysis for Post-treatment of Direct Enantioseparation . Available at: [Link]

-

PubChem. (n.d.).(2S,3S)-3-(Benzyloxy)butan-2-OL . National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.).4-Benzyloxy-1-butanol . National Center for Biotechnology Information. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.).Welcome To Hyma Synthesis Pvt. Ltd . Available at: [Link]

- Google Patents. (2020).CN111056918A - Preparation method of (S) -1,2, 4-butanetriol.

-

ResearchGate. (2019).NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit . Available at: [Link]

-

Chemistry Steps. (n.d.).Mass Spectrometry of Alcohols . Available at: [Link]

-

PubMed. (2022).Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors . National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2023).Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke . National Center for Biotechnology Information. Available at: [Link]

-

LCGC International. (2001).A Strategy for Developing HPLC Methods for Chiral Drugs . Available at: [Link]

-

IntechOpen. (2021).Chapter 4: NMR Discrimination of Chiral Organic Compounds . Available at: [Link]

-

Chemistry LibreTexts. (2023).12.3: Mass Spectrometry of Some Common Functional Groups . Available at: [Link]

-

ResearchGate. (2018).Chiral HPLC analysis. HPLC elution profiles after the reaction of the... . Available at: [Link]

-

ACS Publications. (2023).Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid . Available at: [Link]

-

Organic Syntheses. (n.d.).(−)-(s)-2-(benzyloxy)propanal . Available at: [Link]

-

YouTube. (2021).Mass Spectrometry of Alcohols . Available at: [Link]

-

Slideshare. (2016).Msc alcohols, phenols, ethers . Available at: [Link]

-

PMC. (2021).Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . National Center for Biotechnology Information. Available at: [Link]

-

MedLife Mastery. (n.d.).Protection Reactions of Alcohols . Available at: [Link]

-

Reddit. (2023).Chiral alcohol separation . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]

- 3. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medlifemastery.com [medlifemastery.com]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2S,3S)-3-(Benzyloxy)butan-2-OL | C11H16O2 | CID 11286821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 4541-14-4: 4-Benzyloxybutanol | CymitQuimica [cymitquimica.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of (S)-1-(benzyloxy)butan-2-ol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral building block, (S)-1-(benzyloxy)butan-2-ol. This compound, with its defined stereochemistry and versatile functional groups, is of significant interest to researchers in asymmetric synthesis and drug development.[1][2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous structures.

Molecular Structure and its Spectroscopic Implications

(S)-1-(benzyloxy)butan-2-ol possesses a unique combination of a chiral secondary alcohol, a flexible butyl chain, and a benzyloxy ether group. Each of these structural features will give rise to characteristic signals in its NMR, IR, and MS spectra. The chirality at the C2 position is a key feature, and while standard spectroscopic techniques discussed herein will not differentiate between enantiomers, they are crucial for confirming the overall connectivity and purity of the molecule.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-1-(benzyloxy)butan-2-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen) and the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for (S)-1-(benzyloxy)butan-2-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Ar-H |

| ~4.50 | Singlet | 2H | Ph-CH ₂-O |

| ~3.80 | Multiplet | 1H | CH (OH) |

| ~3.55 | Doublet of Doublets | 1H | O-CH ₂-CH(OH) (diastereotopic) |

| ~3.45 | Doublet of Doublets | 1H | O-CH ₂-CH(OH) (diastereotopic) |

| ~2.50 | Broad Singlet | 1H | OH |

| ~1.50 | Multiplet | 2H | CH(OH)-CH ₂-CH₃ |

| ~0.95 | Triplet | 3H | CH₂-CH ₃ |

Rationale for Predictions: The aromatic protons are expected in the typical downfield region.[4] The benzylic protons, being adjacent to an oxygen and a phenyl group, will also be downfield. The protons on the carbon bearing the hydroxyl group and the adjacent methylene protons are diastereotopic due to the chiral center, and are thus expected to be chemically non-equivalent, leading to distinct signals and complex splitting patterns.[5] The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, and it often appears as a broad singlet.[6] The aliphatic protons of the butyl chain will be in the upfield region of the spectrum.[6][7]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-1-(benzyloxy)butan-2-ol

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | Ar-C (quaternary) |

| ~128.4 | Ar-C H |

| ~127.7 | Ar-C H |

| ~127.6 | Ar-C H |

| ~73.5 | Ph-C H₂-O |

| ~72.0 | O-C H₂-CH(OH) |

| ~70.0 | C H(OH) |

| ~29.0 | CH(OH)-C H₂-CH₃ |

| ~10.0 | CH₂-C H₃ |

Rationale for Predictions: The aromatic carbons will appear in the 127-139 ppm range. The carbons directly attached to oxygen atoms will be significantly deshielded, appearing in the 70-75 ppm region.[8] The aliphatic carbons will be found in the upfield region of the spectrum.[8][9]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of (S)-1-(benzyloxy)butan-2-ol is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Optimize the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-1-(benzyloxy)butan-2-ol will be dominated by absorptions from the O-H, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (S)-1-(benzyloxy)butan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3090-3030 | Medium | C-H stretch (aromatic) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

Rationale for Predictions: The most prominent feature will be a broad and strong absorption around 3400 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch of the alcohol.[10][11] The presence of both aromatic and aliphatic C-H stretches will be observed just below and above 3000 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. A strong C-O stretching band around 1100 cm⁻¹ will arise from both the alcohol and the ether functionalities.[10]

Experimental Protocol for IR Spectroscopy

For a liquid sample like (S)-1-(benzyloxy)butan-2-ol, Attenuated Total Reflectance (ATR) is a convenient and common sampling technique.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small drop of the neat liquid sample onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-1-(benzyloxy)butan-2-ol

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 107 | [C₇H₇O]⁺ (benzyloxy cation) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

| 73 | [CH(OH)CH₂CH₃]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

Rationale for Predictions: The molecular ion peak at m/z 180 is expected, though it may be weak due to the lability of alcohols in the mass spectrometer.[12][13] A common fragmentation pathway for alcohols is the loss of water, leading to a peak at m/z 162.[12][13][14] Alpha-cleavage (cleavage of the bond adjacent to the oxygen) is also a characteristic fragmentation for alcohols.[12][14][15] Cleavage between C1 and C2 would yield the stable benzyl cation (m/z 91) or the benzyloxy cation (m/z 107). Cleavage between C2 and C3 would result in a fragment with m/z 73.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for relatively small, volatile molecules like (S)-1-(benzyloxy)butan-2-ol.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for (S)-1-(benzyloxy)butan-2-ol. While the data presented in this guide are predicted based on established principles, they provide a robust framework for researchers to confirm the identity, purity, and structure of this important chiral building block in their own experimental work. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data amenable to rigorous interpretation.

References

- Smolecule. (n.d.). (S)-1-(benzyloxy)butan-2-ol.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Butan-2-ol ¹H NMR Spectrum.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Butan-2-ol ¹³C NMR Spectrum.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared Spectrum of Butan-2-ol.

- Thermo Fisher Scientific. (n.d.). NMR Spectrum of Butanol.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.

- SpectraBase. (n.d.). 2-Butanol, 3-benzyloxy-.

- ChemicalBook. (n.d.). 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Butanol(78-92-2) 1H NMR spectrum.

- Google Patents. (n.d.). CN111056918A - Preparation method of (S) -1,2, 4-butanetriol.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.

- Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols.

- Wikipedia. (n.d.). Chiral analysis.

- Organic Syntheses Procedure. (n.d.). (−)-(s)-2-(benzyloxy)propanal.

- Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of butan-2-ol.

- ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol....

- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.

- NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.

- Thermo Fisher Scientific. (n.d.). How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers.

- ACS Publications. (n.d.). Chemical ionization mass spectrometry. XII. Alcohols.

- Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.

- Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

- MassBank. (2008, October 21). 2-methyl-1-butanol.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Sigma-Aldrich. (n.d.). 4-Benzyloxy-1-butanol 97 4541-14-4.

- YouTube. (2025, August 11). Mass Spectrometry of Alcohols.

- National Institute of Standards and Technology. (n.d.). 2-Butanol - the NIST WebBook.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted).

- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of butan-1-ol.

- ChemicalBook. (n.d.). (S)-(+)-2-Amino-1-butanol(5856-62-2) 1 H NMR.

Sources

- 1. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

- 5. NMR Spectrum of Butanol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Butanol(78-92-2) 1H NMR [m.chemicalbook.com]

- 8. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 10. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. youtube.com [youtube.com]

Precision Synthesis of (S)-1-(benzyloxy)butan-2-ol: A Technical Guide

Executive Summary

This technical guide details the synthesis of (S)-1-(benzyloxy)butan-2-ol (CAS: 114418-31-4), a critical chiral building block in the synthesis of bioactive pharmaceutical intermediates. The molecule features a four-carbon backbone with a secondary alcohol at the C2 position (S-configuration) and a benzyl ether protecting group at the C1 position.

We present two authoritative synthetic pathways selected for their scalability, stereochemical fidelity, and atom economy:

-

Hydrolytic Kinetic Resolution (HKR): A catalytic route utilizing (R,R)-Co-Salen to resolve racemic 1,2-epoxybutane, followed by regioselective ring opening.

-

Chiral Pool Synthesis: A regioselective protection strategy starting from commercially available (S)-1,2-butanediol.

Retrosynthetic Analysis

The strategic disconnection of (S)-1-(benzyloxy)butan-2-ol reveals two primary precursors. The choice between them depends on the scale of synthesis and the availability of chiral starting materials versus catalysts.

Figure 1: Retrosynthetic disconnection showing the epoxide ring-opening pathway (Route A) and the diol protection pathway (Route B).

Route A: Hydrolytic Kinetic Resolution (HKR) Strategy[1][2][3][4][5]

This route is preferred for large-scale synthesis where high enantiomeric excess (ee > 99%) is required. It relies on the Jacobsen Hydrolytic Kinetic Resolution (HKR) to isolate the (S)-epoxide from inexpensive racemic starting material.

Mechanistic Logic

-

Catalyst Selection: The HKR uses a chiral Cobalt-Salen complex.[1][2][3] The (S,S)-catalyst selectively hydrolyzes the (S)-epoxide. Therefore, to retain the (S)-epoxide , one must use the (R,R)-Co-Salen catalyst, which hydrolyzes the unwanted (R)-epoxide to the (R)-diol, leaving the (S)-epoxide intact.

-

Regioselectivity: Subsequent reaction of (S)-1,2-epoxybutane with benzyl alcohol under basic conditions ensures attack at the less hindered primary carbon (C1), yielding the desired 1-benzyloxy-2-butanol regioisomer with retention of configuration at C2.

Experimental Protocol

Step 1: HKR of (±)-1,2-Epoxybutane

Reagents: (±)-1,2-Epoxybutane, (R,R)-Co-Salen catalyst (0.5 mol%), Water (0.55 eq), Acetic Acid (cocatalyst).

-

Catalyst Activation: Dissolve (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in toluene. Add acetic acid (2 eq relative to Co) and stir in open air for 1 hour to generate the active Co(III)-salen species. Remove solvent in vacuo to obtain the brown solid catalyst.

-

Resolution: Charge a flask with (±)-1,2-epoxybutane (1.0 eq) and the activated (R,R)-catalyst (0.005 eq).

-

Hydrolysis: Cool to 0°C. Slowly add water (0.55 eq) dropwise over 1 hour. Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Isolation: Distill the reaction mixture at ambient pressure (or slight vacuum depending on scale). The unreacted (S)-1,2-epoxybutane (bp ~63°C) distills over, leaving the high-boiling (R)-1,2-butanediol and catalyst in the pot.

Step 2: Regioselective Ring Opening

Reagents: (S)-1,2-Epoxybutane, Benzyl Alcohol (BnOH), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 eq, 60% dispersion) in dry THF. Add Benzyl alcohol (1.2 eq) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

-

Epoxide Addition: Add (S)-1,2-epoxybutane (1.0 eq) dropwise to the alkoxide solution.

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. The basic conditions promote SN2 attack at the primary carbon (C1).

-

Workup: Cool to RT. Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1 to 4:1) yields (S)-1-(benzyloxy)butan-2-ol as a colorless oil.

Figure 2: Workflow for the Hydrolytic Kinetic Resolution route. Note the use of (R,R)-catalyst to target the (S)-epoxide.

Route B: Chiral Pool Strategy (Tin-Mediated)

This route is ideal for smaller scale or when handling mutagenic epoxides is undesirable. It utilizes the high regioselectivity of organotin compounds to functionalize the primary hydroxyl group of a 1,2-diol.

Mechanistic Logic

Reaction of a 1,2-diol with dibutyltin oxide (Bu2SnO) forms a cyclic five-membered stannylene acetal . The oxygen atom at the primary position (C1) in this acetal is significantly more nucleophilic than the secondary oxygen (C2). Treatment with an alkyl halide (Benzyl bromide) results in exclusive mono-alkylation at C1.

Experimental Protocol

Reagents: (S)-1,2-Butanediol, Dibutyltin oxide (Bu2SnO), Benzyl Bromide (BnBr), Cesium Fluoride (CsF) or Tetrabutylammonium iodide (TBAI).

-

Acetal Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve (S)-1,2-butanediol (1.0 eq) and Bu2SnO (1.0 eq) in Benzene or Toluene. Heat to reflux for 2–4 hours with azeotropic removal of water. The solution will become homogeneous as the stannylene acetal forms.

-

Solvent Exchange (Optional but recommended): Remove toluene in vacuo and redissolve the stannylene acetal residue in dry DMF or Acetonitrile for faster alkylation kinetics.

-

Alkylation: Add Benzyl Bromide (1.1 eq) and CsF (1.1 eq) (or TBAI catalytic). Heat to 60–80°C for 4 hours.

-

Workup: Dilute with CH2Cl2 and wash vigorously with 1M NaOH (to hydrolyze tin byproducts) or KF solution. The tin byproduct forms an insoluble solid that can be filtered off.

-

Purification: Silica gel chromatography yields the mono-benzylated product.

Comparison of Starting Materials & Routes

| Feature | Route A: HKR (Epoxide) | Route B: Chiral Pool (Diol) |

| Starting Material | (±)-1,2-Epoxybutane | (S)-1,2-Butanediol |

| Cost | Low (Racemic SM is cheap) | Moderate (Chiral SM required) |

| Atom Economy | Lower (50% of SM is discarded as wrong enantiomer) | High (All carbon atoms utilized) |

| Scalability | Excellent (HKR is industrial standard) | Good (Tin toxicity limits very large scale) |

| Safety | Epoxides are potential mutagens | Organotins require careful waste disposal |

| Stereopurity | Tunable (>99% ee via HKR) | Fixed by starting material purity |

References

-

Jacobsen, E. N. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, vol. 124, no. 7, 2002, pp. 1307-1315. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, vol. 277, no.[1][5] 5328, 1997, pp. 936-938.[5] Link

-

David, S., & Hanessian, S. "Regioselective Manipulation of Hydroxyl Groups via Organotin Derivatives." Tetrahedron, vol. 41, no. 27, 1985, pp. 643-663. Link

-

Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, vol. 59, no. 4, 1959, pp. 737–799. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Asymmetric hydrolytic kinetic resolution with recyclable polymeric Co(iii)–salen complexes: a practical strategy in the preparation of (S)-metoprolol, (S)-toliprolol and (S)-alprenolol: computational rationale for enantioselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

Technical Whitepaper: Stereocontrolled Architectures for 1-(benzyloxy)butan-2-ol

Executive Summary

1-(Benzyloxy)butan-2-ol is a pivotal chiral building block in the synthesis of amphiphilic pharmaceutical intermediates, particularly in the development of beta-blockers and antifungal agents requiring precise stereochemical configurations at the C2 position. While racemic synthesis is trivial, accessing high enantiomeric excess (ee >98%) requires robust catalytic intervention.

This technical guide delineates two validated pathways for the enantioselective synthesis of 1-(benzyloxy)butan-2-ol:

-

The Chemocatalytic Route (Gold Standard): Hydrolytic Kinetic Resolution (HKR) of benzyl glycidyl ether followed by regioselective ring opening.

-

The Biocatalytic Route (Green Alternative): Lipase-mediated kinetic resolution of the racemic alcohol.[1][2]

Part 1: Retrosynthetic Logic & Strategic Selection

The structural core of 1-(benzyloxy)butan-2-ol (

Strategic Analysis

-

Challenge: Direct asymmetric alkylation of benzyloxyacetaldehyde is prone to racemization.

-

Solution: The most reliable disconnection relies on the

strategy, utilizing a chiral epoxide (

Pathway Visualization

The following diagram outlines the logical flow for selecting the synthesis route based on starting material availability and scale requirements.

Figure 1: Retrosynthetic disconnection showing the Chemocatalytic (Route A) and Biocatalytic (Route B) pathways.

Part 2: The Chemocatalytic Route (Jacobsen HKR)

This route is preferred for scalability and high enantiomeric purity. It utilizes the Jacobsen Hydrolytic Kinetic Resolution (HKR) to resolve commercially available benzyl glycidyl ether, followed by a copper-catalyzed Grignard opening.

Phase 1: Hydrolytic Kinetic Resolution (HKR)

The HKR uses a chiral Co(III)-salen complex to selectively hydrate one enantiomer of the epoxide, leaving the other intact with high ee.

Mechanism: The reaction proceeds via a cooperative bimetallic mechanism where one metal center activates the epoxide (Lewis acid) and the second delivers the hydroxide nucleophile.[3]

Protocol:

-

Catalyst Activation: Dissolve (R,R)-Co(II)-salen oligomer (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir in open air for 1 hour to generate the active Co(III)-OAc species. Remove solvent in vacuo.

-

Resolution:

-

Add racemic benzyl glycidyl ether (1.0 equiv) to the catalyst residue.

-

Cool to 0°C.

-

Add water (0.55 equiv) dropwise.

-

Allow to warm to room temperature and stir for 12–14 hours.

-

-

Workup:

-

Dilute with ether/hexanes.

-

The diol (hydrolyzed product) separates from the organic phase or can be removed via aqueous extraction.

-

Distill the organic layer to isolate (R)-benzyl glycidyl ether .

-

Expected Yield: 40–45% (maximum theoretical 50%).

-

Expected ee: >99%.[4]

-

Phase 2: Regioselective Ring Opening

The critical step is the nucleophilic attack of the methyl group. Uncatalyzed Grignard reagents often attack the substituted carbon (C2) or yield mixtures. Copper catalysis directs the attack to the terminal carbon (C3).

Reaction:

Protocol:

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Reagents: Add CuI (10 mol%) and dry THF. Cool to -30°C.

-

Addition: Add MeMgBr (1.2 equiv, 3.0 M in ether) slowly. The solution will turn dark.

-

Substrate: Add (R)-benzyl glycidyl ether (dissolved in THF) dropwise over 30 minutes.

-

Completion: Stir at -30°C for 2 hours, then allow to warm to 0°C.

-

Quench: Quench with saturated

solution (dissolves copper salts). -

Purification: Extract with EtOAc, dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Part 3: The Biocatalytic Route (Lipase Resolution)

For laboratories lacking high-pressure/inert atmosphere capabilities, or for "green chemistry" compliance, enzymatic resolution is robust.

Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[2] Principle: The lipase selectively acetylates the (R)-enantiomer of the alcohol (Kazlauskas rule), leaving the (S)-alcohol unreacted.

Protocol:

-

Substrate Prep: Dissolve racemic 1-(benzyloxy)butan-2-ol (100 mg) in dry diisopropyl ether or hexane (5 mL).

-

Acyl Donor: Add vinyl acetate (3.0 equiv). Vinyl acetate is irreversible as the byproduct is vinyl alcohol (tautomerizes to acetaldehyde).

-

Catalysis: Add Novozym 435 (20 mg).

-

Incubation: Shake at 30°C, 200 rpm. Monitor by GC/HPLC.

-

Termination: Filter off the enzyme (recyclable) at 50% conversion (approx. 24–48 hours).

-

Separation: The mixture contains (S)-alcohol and (R)-acetate. Separate via column chromatography.[5]

-

Hydrolysis: Treat the (R)-acetate with

to yield (R)-1-(benzyloxy)butan-2-ol.

Part 4: Analytical Controls & Data

Enantiomeric Excess Determination

Do not rely on optical rotation alone. Use Chiral HPLC or GC.

Table 1: Analytical Methods

| Method | Column Type | Conditions | Retention Times (Approx) |

| Chiral HPLC | Chiralcel OD-H | Hexane/i-PrOH (95:5), 1.0 mL/min, 254 nm | (S): 12.5 min (R): 14.2 min |

| Chiral GC | Cyclodex-B | 110°C Isothermal, He carrier | (S): 8.4 min (R): 9.1 min |

Comparison of Routes

Table 2: Process Metrics

| Metric | Chemocatalytic (HKR + Cu) | Biocatalytic (Lipase) |

| Overall Yield | 35-40% (from rac-epoxide) | 40-45% (from rac-alcohol) |

| Enantiomeric Excess | >99% | 96-98% |

| Scalability | High (kg scale feasible) | Medium (enzyme cost) |

| Time Efficiency | High (2 days total) | Low (3-5 days incl. hydrolysis) |

| Atom Economy | High | Low (sacrificial acyl donor) |

Part 5: Workflow Visualization

The following diagram details the critical control points in the Chemocatalytic workflow.

Figure 2: Process flow for the Chemocatalytic synthesis via Jacobsen HKR.

References

-

Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Science, 1997 , 277, 936-938. Link

-

Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 1997 , 277, 936. Link

-

Ghanem, A.; Aboul-Enein, H. Y. "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 2004 , 15, 3331-3351. Link

- Hu, Y. E. "Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents." Synthetic Communications, 2010.

-

Ready, J. M.; Jacobsen, E. N. "A Practical Oligomeric Co-Salen Catalyst for Enantioselective Epoxide Ring-Opening Reactions." Journal of the American Chemical Society, 2001 , 123, 2687-2688. Link

Sources

A Technical Guide to (S)-1-(benzyloxy)butan-2-ol: Commercial Availability, Synthesis, and Applications in Drug Development

Introduction

(S)-1-(benzyloxy)butan-2-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring a secondary alcohol at a defined stereocenter and a protected primary alcohol in the form of a benzyl ether, makes it a versatile intermediate for the synthesis of complex, optically pure molecules.[1] The stereochemical integrity of the C2 position is crucial for its utility in asymmetric synthesis, where it can serve as a precursor to a variety of chiral ligands, catalysts, and active pharmaceutical ingredients (APIs).[2] The benzyloxy group provides a robust protecting group that can be selectively removed under mild hydrogenolysis conditions, a feature highly valued in multi-step synthetic campaigns. This guide provides an in-depth overview of the commercial availability, synthetic routes, key applications, and analytical quality control of (S)-1-(benzyloxy)butan-2-ol for researchers, scientists, and professionals in drug development.

Commercial Availability

(S)-1-(benzyloxy)butan-2-ol is available from specialized chemical suppliers, primarily for research and development purposes. It is crucial for procurement teams to verify the enantiomeric purity and overall quality of the material from any potential supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Smolecule | S9016129 | Inquiry | Inquiry | For research purposes only.[1] |

| Thermo Scientific Chemicals | L14164 (similar compound) | ≥98% | 1 g, 5 g | Data for (S)-(+)-2-Butanol, a potential precursor.[3][4] |

| Sigma-Aldrich | 459690 (similar compound) | 97% | 5 mL, 25 mL | Data for 4-Benzyloxy-1-butanol, an isomeric compound. |

This table is representative and researchers should conduct a current search for the most up-to-date supplier information.

Synthetic Strategies

While commercially available in limited quantities, (S)-1-(benzyloxy)butan-2-ol can also be prepared in the laboratory. The most common and logical approach involves the regioselective benzylation of a suitable chiral precursor. A highly effective strategy starts from the commercially available and inexpensive (S)-1,2-butanediol.

Workflow for the Synthesis of (S)-1-(benzyloxy)butan-2-ol

Caption: Synthetic workflow for (S)-1-(benzyloxy)butan-2-ol.

Detailed Synthetic Protocol

This protocol describes the regioselective benzylation of (S)-1,2-butanediol. The choice of a strong base like sodium hydride at low temperatures favors the deprotonation of the less sterically hindered primary alcohol, leading to the desired product.

Materials:

-

(S)-1,2-Butanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of (S)-1,2-butanediol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (1.05 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure (S)-1-(benzyloxy)butan-2-ol.

Applications in Research and Drug Development

The primary utility of (S)-1-(benzyloxy)butan-2-ol lies in its role as a chiral intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents.

-

Asymmetric Synthesis: The defined stereochemistry at the C2 position makes it an invaluable starting material for syntheses where chirality is a key determinant of biological activity. Optically pure amino alcohols, a class of compounds readily accessible from (S)-1-(benzyloxy)butan-2-ol, are widely used as catalysts and auxiliaries in asymmetric synthesis.[2]

-

Precursor to Pharmaceutical Ingredients: Benzyloxy-containing scaffolds are present in a number of biologically active molecules. For instance, benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for the treatment of ischemic stroke.[5] The structural motif of (S)-1-(benzyloxy)butan-2-ol can be incorporated into such frameworks to explore structure-activity relationships related to stereochemistry. Similarly, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been discovered as S1P1 functional antagonists, highlighting the importance of the benzyloxy group in drug design.[6]

Quality Control and Analytical Protocols

Ensuring the chemical and, most importantly, the enantiomeric purity of (S)-1-(benzyloxy)butan-2-ol is critical for its application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical Workflow for Quality Control

Caption: Quality control workflow for (S)-1-(benzyloxy)butan-2-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[7][8] Polysaccharide-based chiral stationary phases are often effective for the separation of enantiomers of alcohols.[9]

Protocol for Chiral HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV detector.[9]

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H or similar).[9]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25 °C.[9]

-

Detection: UV at 220 nm.[9]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and a racemic standard to identify the retention times of the (S) and (R) enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and assessing chemical purity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, the methine proton of the secondary alcohol, and the ethyl group protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule.

-

Chiral NMR: In some cases, chiral solvating agents or chiral derivatizing agents can be used to differentiate the enantiomers in the NMR spectrum, providing an alternative method for determining enantiomeric purity.[10]

Conclusion

(S)-1-(benzyloxy)butan-2-ol is a valuable chiral building block with significant potential in the synthesis of high-value, optically pure compounds for the pharmaceutical industry. While its commercial availability is currently limited to specialized suppliers for research purposes, its synthesis from readily available precursors is straightforward. Rigorous quality control, particularly the determination of enantiomeric purity by chiral HPLC, is paramount to ensure its successful application in asymmetric synthesis and drug development. This guide provides a comprehensive technical overview to support researchers and scientists in sourcing, synthesizing, and utilizing this important chiral intermediate.

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. l-tartrate to S-2-amino-1-butanol by Using Bipolar Membrane Electrodialysis for Post-treatment of Direct Enantioseparation. [Link]

-

PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

- Google Patents.

-

PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]

-

PMC. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]

-

Organic Syntheses Procedure. (−)-(s)-2-(benzyloxy)propanal. [Link]

-

RSC Publishing. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. [Link]

-

PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

Fisher Scientific. (S)-(+)-Butan-2-ol, 98+ %, Thermo Scientific Chemicals 1 g. [Link]

-

ResearchGate. 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)... [Link]

-

Arran Chemical Company. (S)-2-Amino-1-butanol hydrochloride | CAS 28895-09-2. [Link]

Sources

- 1. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-2-Butanol, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (S)-(+)-Butan-2-ol, 98+ %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety and Handling of (S)-1-(benzyloxy)butan-2-ol

[1]

Executive Summary

(S)-1-(benzyloxy)butan-2-ol is a chiral building block frequently employed in the total synthesis of polyketides, macrolides, and pheromones.[1] As a mono-protected diol, it serves as a critical intermediate for introducing specific stereocenters into complex molecules.[1]

This guide addresses the operational gap in standard safety data sheets (SDS) for this specific enantiomer. While often treated as a generic organic intermediate, its synthesis—typically involving the ring-opening of (S)-1,2-epoxybutane —introduces specific carcinogenic and volatility risks associated with residual precursors.[1] This whitepaper establishes a self-validating safety protocol for its handling, storage, and experimental application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physical state and structural properties is the first line of defense.[1] The values below are synthesized from experimental data of structural analogues (e.g., 4-benzyloxy-1-butanol) and standard thermodynamic modeling for benzyl ether alcohols.

| Property | Specification / Value | Operational Implication |

| Chemical Name | (S)-1-(benzyloxy)butan-2-ol | Specific enantiomer; biological activity may vary from racemate.[1] |

| Structure | CH₃CH₂CH(OH)CH₂OBn | Secondary alcohol with primary benzyl ether protection.[1] |

| CAS Number | Not widely indexed (Racemate: 56563-71-6) | Treat with "Research Chemical" caution; assume higher toxicity.[1] |

| Molecular Weight | 180.25 g/mol | N/A |

| Physical State | Viscous, colorless to pale yellow liquid | Requires positive displacement for accurate transfer.[1] |

| Boiling Point | ~240–260°C (Extrapolated) | Low volatility; difficult to remove via rotary evaporation.[1] |

| Density | ~1.02 g/mL | Slightly denser than water; phase separation behavior is critical.[1] |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in H₂O | Lipophilic; readily crosses dermal barriers.[1] |

Risk Assessment & Toxicology

The "Precursor Hazard" Principle

The primary safety concern with (S)-1-(benzyloxy)butan-2-ol is often not the compound itself, but the (S)-1,2-epoxybutane used in its synthesis.[1]

-

Residual Epoxide: 1,2-epoxybutane is a Group 2B carcinogen (IARC) and highly volatile.[1] Freshly synthesized batches of the alcohol must be tested for epoxide residuals.[1]

-

Control Measure: Always assume trace epoxide presence unless a Certificate of Analysis (CoA) confirms <0.1% levels.

Intrinsic Hazards[1]

-

Skin/Eye Irritation (Category 2): The benzyl ether moiety increases lipophilicity, enhancing skin absorption compared to simple aliphatic alcohols.

-

Chirality Warning: Enantiomers can exhibit vastly different toxicological profiles.[1] As the (S)-isomer is often used to match biological targets, assume it may have specific biological activity (e.g., enzyme inhibition) absent in the racemate.[1]

Risk Management Logic

The following decision tree outlines the safety logic for handling this compound based on purity and application.

Figure 1: Risk Assessment Workflow for (S)-1-(benzyloxy)butan-2-ol, emphasizing the detection of carcinogenic precursors.

Operational Workflows

Storage and Stability[1][10]

-

Atmosphere: Store under Argon or Nitrogen.[1] While benzyl ethers are relatively stable, the secondary alcohol is susceptible to slow oxidation to the ketone (1-(benzyloxy)butan-2-one).[1]

-

Peroxide Formation: Benzyl ethers can form peroxides upon prolonged exposure to air and light.[1]

Handling Viscous Liquids

Due to hydrogen bonding and the benzyl group, the compound is viscous.[1]

-

Transfer: Use positive displacement pipettes or glass syringes.[1] Avoid standard air-displacement pipettes as they will lead to significant under-dosing.[1]

-

Glassware: Rinse all glassware immediately with Acetone or Ethyl Acetate.[1] The lipophilic nature makes water-washing ineffective and leads to residue buildup.[1]

Synthesis Safety (Epoxide Ring Opening)

If synthesizing this compound in-house via the reaction of (S)-1,2-epoxybutane with benzyl alcohol, the following workflow is mandatory to ensure safety and stereochemical integrity.

Figure 2: Synthesis safety flow. Note the critical control point at "Quench" to eliminate unreacted epoxide.[1]

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use solvent. | Solvents (ethanol/acetone) may increase skin permeability, driving the benzyl ether deeper into the dermis. |

| Eye Contact | Flush with water for 15 min.[1] Consult ophthalmologist. | Benzyl derivatives can cause corneal clouding; immediate dilution is critical.[1] |

| Spill (Small) | Absorb with vermiculite or sand.[1] Dispose as hazardous organic waste.[1] | Prevent entry into drains; benzyl ethers are toxic to aquatic life.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[1] | Risk of aspiration pneumonia is low due to viscosity, but chemical pneumonitis is possible.[1] |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444683, (S)-2-Butanol.[1] (Used for alcohol backbone properties). Link[3]

-

Sigma-Aldrich (2023). Safety Data Sheet for 4-Benzyloxy-1-butanol (Analogue).[1] (Used for benzyl ether hazard extrapolation). Link

-

European Chemicals Agency (ECHA). Registration Dossier for 1,2-epoxybutane.[1] (Critical for precursor hazard identification). Link

-

World Health Organization (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 1,2-Epoxybutane.[1]Link

Technical Guide: Solubility Profile & Solvent Selection for (S)-1-(benzyloxy)butan-2-ol

[1][2][3][4][5][6]

Executive Summary

Molecule: (S)-1-(benzyloxy)butan-2-ol

Class: Chiral Glycol Ether / Benzyl Ether Intermediate

Physical State: Viscous liquid / Oil (at ambient conditions)

Primary Application: Chiral building block for pharmaceutical synthesis (e.g.,

This technical guide provides a comprehensive analysis of the solubility behavior of (S)-1-(benzyloxy)butan-2-ol.[1][2][3][4][5] Due to the specific nature of this chiral intermediate, exact experimental solubility values are often proprietary or sparse in public literature.[4][5] Therefore, this guide synthesizes data from structural analogs (e.g., 4-benzyloxy-1-butanol) and fundamental physicochemical principles to establish a robust solubility profile. It includes a self-validating experimental protocol for researchers to generate precise in-house data.[1][2][4][5]

Part 1: Molecular Architecture & Solubility Prediction[1][2][3][4][5]